molecular formula C20H19N7O2 B1681541 SCH 442416 CAS No. 316173-57-6

SCH 442416

Número de catálogo: B1681541
Número CAS: 316173-57-6
Peso molecular: 389.4 g/mol
Clave InChI: AEULVFLPCJOBCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

SCH 442416 interacts with the adenosine A2A receptor, a type of protein that plays a crucial role in biochemical reactions . It has been shown to increase the expression of certain proteins such as glutamine synthetase (GS) and glutamate aspartate transporter (GLAST) in certain cell types .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been used to study its effects on cyclic adenosine monophosphate (cAMP) production in certain types of cells . It has also been reported to stabilize human telomeric G-quadruplex DNA, which could be a fundamental mechanism underlying its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Specifically, it has been shown to interact with G-quadruplex DNA through intercalation binding into two types of dependent binding sites . This interaction provides more stability to the G-quadruplex DNA compared to non-complexed G-quadruplex DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, increasing the molar ratios of this compound relative to G-quadruplex DNA over 1:1 has been shown to result in less stabilization effect on DNA .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it has been reported that this compound at a certain dosage can completely abrogate the CGS-21680-induced decrease in skeletal muscle injury .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it is likely that it can be transported and distributed within various types of cells and tissues.

Subcellular Localization

Given its interaction with the adenosine A2A receptor, which is a membrane protein, it is likely that this compound is localized at the cell membrane where the adenosine A2A receptor is located .

Métodos De Preparación

La síntesis de SCH 442416 implica varios pasos. Un método incluye disolver this compound en un solvente orgánico, seguido de la adición de poliamida-amina disuelta en una solución tampón. La mezcla se somete entonces a emulsificación ultrasónica y evaporación rotatoria para eliminar el solvente orgánico, lo que da como resultado nanopartículas de this compound encapsuladas en poliamida-amina . Este método asegura una alta eficiencia de encapsulación y buena biocompatibilidad.

Análisis De Reacciones Químicas

SCH 442416 experimenta varias reacciones químicas, que incluyen:

Propiedades

IUPAC Name

4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEULVFLPCJOBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443263
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316173-57-6
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316173-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH-442416
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316173576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-442416
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC4G1W59S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 4
Reactant of Route 4
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 5
Reactant of Route 5
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Reactant of Route 6
2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Customer
Q & A

Q1: What is the primary target of SCH442416 and how does it interact with this target?

A1: SCH442416 acts primarily as an antagonist at the adenosine A2A receptor (A2AR). It binds to the receptor and blocks the actions of adenosine, an endogenous neurotransmitter. [] This interaction prevents adenosine from activating the A2A receptor and initiating its downstream signaling pathways.

Q2: What are the downstream effects of SCH442416's interaction with A2AR?

A2: By antagonizing A2AR, SCH442416 can modulate various cellular processes, including:

  • Dopamine Release: A2AR antagonism enhances dopamine release in the striatum, a brain region involved in motor control. [, ]
  • Glutamate Uptake: SCH442416 can indirectly enhance glutamate uptake in retinal Müller cells, potentially protecting neurons from excitotoxicity. [, ]
  • Potassium Channel Expression: Research suggests SCH442416 might influence the expression of Kir2.1 and Kir4.1 potassium channels in retinal Müller cells, potentially impacting neuronal signaling. []

Q3: Does SCH442416 interact with any other targets besides the A2AR?

A3: While SCH442416 exhibits high selectivity for A2AR, studies have shown that it can also interact with other targets, albeit with lower affinity. For example, it has been reported to stabilize human telomeric G-quadruplex DNA, a structure implicated in cancer cell proliferation. []

Q4: What is the molecular formula and weight of SCH442416?

A4: The molecular formula of SCH442416 is C21H21N7O2, and its molecular weight is 403.44 g/mol.

Q5: Is there any available spectroscopic data for SCH442416?

A5: While specific spectroscopic data might not be extensively discussed in the provided research, analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are commonly employed to characterize compounds like SCH442416.

Q6: How does the structure of SCH442416 contribute to its potency and selectivity for A2AR?

A6: Specific structural features of SCH442416 contribute to its interaction with A2AR:

  • Furan and Methoxyphenyl Groups: These groups are thought to be crucial for binding to the receptor's binding pocket. []
  • Propyl Linker: The length and flexibility of the propyl linker between the furan and methoxyphenyl groups likely play a role in achieving optimal interaction with the receptor. []

Q7: Have any structural modifications of SCH442416 been explored, and how do they affect its activity?

A7: Research has explored the development of [18F]-labeled analogs of SCH442416 as potential PET tracers for imaging A2AR in the brain. These modifications aim to retain the compound's affinity for the receptor while incorporating a radioactive isotope for imaging purposes. [, , ]

Q8: What is known about the pharmacokinetic profile of SCH442416?

A8: Research indicates that SCH442416 is rapidly metabolized in humans, with a lower fraction of unmetabolized parent tracer in plasma compared to rodents and primates. [] Studies in rhesus monkeys have shown that SCH442416 exhibits long-lasting A2AR occupancy even after plasma concentrations have decreased, suggesting a slow dissociation rate from the receptor. []

Q9: What in vitro models have been used to study the effects of SCH442416?

A9: Various in vitro models, including:

  • Cultured Rat Retinal Müller Cells: These cells are used to investigate SCH442416's effects on glutamate uptake, potassium channel expression, and responses to elevated hydrostatic pressure, mimicking aspects of glaucoma. [, , ]
  • Human Subcutaneous Fibroblasts (HSCF): HSCF are used to study the role of adenosine and its receptors in collagen production and potential implications in myofascial pain and wound healing. []
  • Chinese Hamster Ovary (CHO) cells expressing human A2A receptors: This cell line is used to study the binding and signaling properties of SCH442416 and its analogs. [, ]

Q10: What in vivo models have been employed to evaluate the effects of SCH442416?

A10: Several in vivo models have been used, including:

  • Rodent Models of Parkinson's Disease: These models typically involve inducing Parkinsonian-like symptoms in rodents through chemical lesions and then evaluating the effects of SCH442416 on motor function. [, , ]
  • Rat Models of Cerebral Ischemia: These models involve temporarily interrupting blood flow to the brain and then assessing the effects of SCH442416 on neuronal damage and adenosine signaling. [, ]
  • Squirrel Monkeys Self-Administering THC: This model is used to assess the effects of SCH442416 on cannabinoid reinforcement and potential therapeutic applications in marijuana dependence. []

Q11: What is the evidence for the efficacy of SCH442416 in preclinical studies?

A11: Preclinical studies have demonstrated that SCH442416 can:

  • Improve Motor Function in Parkinsonian Models: By antagonizing A2AR, SCH442416 enhances dopamine signaling in the striatum, leading to improvements in motor symptoms in rodent models of Parkinson's disease. [, , ]
  • Reduce Neuronal Damage in Cerebral Ischemia: SCH442416 has shown neuroprotective effects in rat models of cerebral ischemia, potentially by modulating adenosine signaling and reducing excitotoxicity. [, ]
  • Attenuate Cannabinoid Reinforcement: Studies in squirrel monkeys suggest that SCH442416 can decrease the reinforcing effects of THC, indicating potential therapeutic benefits in marijuana dependence. []

Q12: Have any clinical trials been conducted with SCH442416, and what are the key findings?

A13: While SCH442416 itself has not progressed to clinical trials, PET imaging studies using [11C]-labeled SCH442416 have been conducted in humans. These studies have provided insights into A2AR availability in conditions such as Parkinson's disease, revealing increased striatal A2AR availability in patients with levodopa-induced dyskinesias. [, , ]

Q13: Have any specific drug delivery or targeting strategies been investigated for SCH442416?

A16: While the provided research does not explicitly mention specific drug delivery strategies for SCH442416, researchers have explored the development of [18F]-labeled analogs for PET imaging. [, ] Modifying the compound's structure to incorporate targeting ligands or utilizing nanocarrier systems could potentially enhance its delivery to specific tissues or cells.

Q14: What analytical methods have been used to study SCH442416 in biological samples?

A14: Several analytical techniques have been employed, including:

  • Positron Emission Tomography (PET): This imaging technique, using [11C]-labeled SCH442416, allows for the visualization and quantification of A2AR in the living brain. [, , , ]
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique measures the expression levels of specific genes, such as those encoding glutamate transporters or potassium channels, in response to SCH442416 treatment. [, ]
  • Western Blotting: This technique detects specific proteins, providing insights into the effects of SCH442416 on protein expression levels. [, ]
  • Immunohistochemistry: This technique visualizes the distribution and localization of specific proteins within tissues, aiding in understanding the effects of SCH442416 on cellular and tissue architecture. []

Q15: Have computational methods been used to study SCH442416 and its interactions with A2AR?

A19: While not extensively detailed in the provided research, computational chemistry techniques like molecular docking and molecular dynamics simulations are valuable tools in drug discovery. These methods can be used to predict the binding mode of SCH442416 within the A2AR binding site, providing insights into the structure-activity relationship and guiding the design of novel A2AR antagonists. []

Q16: Are there any other A2AR antagonists under investigation, and how do they compare to SCH442416?

A16: Yes, several other A2AR antagonists have been investigated as potential therapeutic agents, including:

  • KW-6002: This compound has shown preferential postsynaptic A2AR antagonism and is being explored for potential benefits in Parkinson's disease. [, , ]
  • MSX-2, SCH-420814, ZM-241385, SCH-58261: These compounds have exhibited mixed pre- and postsynaptic profiles in preclinical studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.